molecular formula C24H22ClN3O3S2 B2570658 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 919704-11-3

4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2570658
CAS RN: 919704-11-3
M. Wt: 500.03
InChI Key: RBZHBSALNCLFCD-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, an ethylsulfamoyl group, a benzamide group, and a chloromethylbenzothiazole group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzyl group could undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Activity

Compounds similar to the one have been synthesized and evaluated for their anticancer properties. For instance, derivatives of indapamide, closely related in structure, showed significant pro-apoptotic activity against melanoma cell lines, demonstrating potential as anticancer agents. These compounds were evaluated in vitro and exhibited inhibitory effects on melanoma cancer cell line growth, with specific compounds showing high proapoptotic activity at relatively low concentrations (Ö. Yılmaz et al., 2015).

Enzyme Inhibition

Several studies have focused on the inhibition of human carbonic anhydrase isoforms, which are relevant in various physiological processes, including tumorigenesis. New compounds, including derivatives of benzothiazole-based sulfonamides, have been investigated for their ability to inhibit these enzymes effectively. These studies have found that certain compounds can inhibit carbonic anhydrases in low micromolar and nanomolar ranges, suggesting potential applications in treating diseases associated with these enzymes (Ramazan Ulus et al., 2016; C. Supuran et al., 2013).

Antimicrobial Agents

Compounds with a benzothiazole core have also been explored for their antimicrobial properties. Synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been reported, with these compounds screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research highlights the versatility of these compounds in developing new antimicrobial agents (Snehal Patel et al., 2009).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-12-10-18(11-13-19)23(29)27-24-26-21-16(2)9-14-20(25)22(21)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZHBSALNCLFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

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